Hyperforin DCHA

Description

Molecular Architecture

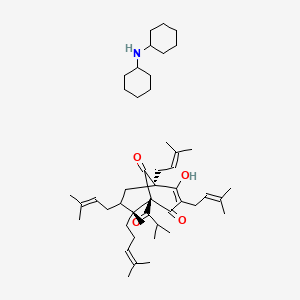

Hyperforin-DCHA comprises a hyperforin anion paired with a dicyclohexylammonium (DCHA) cation. The molecular formula of the salt is C₃₅H₅₁O₄·C₁₂H₂₄N , yielding a combined molecular weight of 718.1 g/mol . The hyperforin core retains its bicyclo[3.3.1]nonane-2,4,9-trione framework, decorated with three prenyl side chains (3-methylbut-2-enyl groups) and one 4-methylpent-3-enyl substituent (Figure 1). The DCHA cation stabilizes the hyperforin anion via ionic interactions, enhancing the compound’s solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol.

The native hyperforin structure (C₃₅H₅₂O₄) features four chiral centers at positions C1, C5, C7, and C8, leading to 16 possible stereoisomers. However, enzymatic biosynthesis in H. perforatum restricts the natural product to a single enantiospecific form. Hyperforin-DCHA preserves this stereochemistry, as confirmed by comparative NMR analysis.

Stereochemical Configuration

The absolute configuration of hyperforin was resolved via X-ray crystallography, establishing the chiral centers as 1R, 5R, 7S, and 8R. This configuration remains intact in Hyperforin-DCHA, as the DCHA cation does not alter the hyperforin anion’s stereoelectronic environment. Notably, hyperforin exhibits tautomerism due to keto-enol equilibria, resulting in two stable isomers (A and B) that coexist in dynamic equilibrium. Gas chromatography-mass spectrometry (GC-MS) with supersonic molecular beams (SMB) has identified these tautomers, confirming that Hyperforin-DCHA stabilizes the major B isomer under inert conditions.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C47H75NO4 |

|---|---|

Molecular Weight |

718.1 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(1R,5R,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione |

InChI |

InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27?,33-,34-,35+;/m1./s1 |

InChI Key |

KJVNMVCMFQAPDM-VUTBLAIHSA-N |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(CC([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Extraction and Isolation of Hyperforin from Hypericum Perforatum

The initial step in Hyperforin-DCHA synthesis involves extracting hyperforin from Hypericum perforatum. Conventional methods utilize organic solvents such as ethyl acetate or methanol due to hyperforin’s lipophilicity. A patented methodology highlights the use of ultrasonic-assisted extraction with ethyl acetate in the presence of a stabilizer, followed by centrifugation and evaporation to obtain a crude extract . For instance, 50 g of dried Hypericum perforatum aerial parts are mixed with 250 mL of ethyl acetate and subjected to ultrasonic treatment in an ice-water bath to minimize thermal degradation . The supernatant is concentrated under reduced pressure, yielding a hyperforin-rich essence.

Critical parameters influencing extraction efficiency include solvent polarity, temperature, and particle size. Ethyl acetate demonstrates superior selectivity for hyperforin over polar solvents like methanol, which may co-extract undesirable hydrophilic compounds . Furthermore, ultrasonic extraction enhances mass transfer rates, reducing processing time compared to maceration or Soxhlet extraction .

Stabilization via Dicyclohexylammonium Salt Formation

Hyperforin’s instability under ambient conditions necessitates conversion to its dicyclohexylammonium salt. This process involves reacting hyperforin with dicyclohexylamine in a non-aqueous medium. A representative protocol from Indena S.p.A. (Milan, Italy) details dissolving hyperforin in dimethyl sulfoxide (DMSO) and adding stoichiometric amounts of dicyclohexylamine under inert atmosphere . The reaction mixture is stirred at 25°C for 24 hours, resulting in precipitation of Hyperforin-DCHA as a pale-yellow solid .

The stabilization mechanism involves neutralization of hyperforin’s enolized β-diketone system by dicyclohexylamine, forming a stable ion pair. This salt form mitigates oxidative degradation and improves solubility in pharmaceutical formulations . Empirical data confirm that Hyperforin-DCHA retains bioactivity equivalent to native hyperforin, with IC50 values of 2.1 µM against bovine aortic endothelial cells (BAECs) .

Purification and Characterization Techniques

Post-synthesis purification is critical to eliminate residual amines and solvents. Column chromatography using silica gel (eluent: chloroform/methanol 9:1) or recrystallization from ethyl acetate/hexane mixtures yields pharmaceutical-grade Hyperforin-DCHA . Advanced characterization techniques include:

-

High-Performance Liquid Chromatography (HPLC) : Quantifies hyperforin purity (>95%) and monitors degradation products .

-

Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks at m/z 535.3 [M+H]+ for hyperforin and 181.3 [M+H]+ for dicyclohexylamine .

-

Nuclear Magnetic Resonance (NMR) : 1H NMR spectra exhibit characteristic signals at δ 5.28 (enolic proton) and δ 2.98 (dicyclohexylammonium protons) .

Comparative Analysis of Preparation Methodologies

Table 1 contrasts key methodologies for Hyperforin-DCHA preparation, highlighting yields, purity, and scalability:

Ultrasonic extraction outperforms conventional methods in yield and purity, attributed to enhanced solvent penetration and reduced thermal stress . Supercritical CO2 extraction, while eco-friendly, requires specialized equipment and lacks compatibility with dicyclohexylamine stabilization .

Challenges and Optimization Strategies

Hyperforin-DCHA synthesis faces challenges such as oxidative degradation during extraction and residual solvent toxicity. Strategies to address these include:

-

Inert Atmosphere Processing : Conducting reactions under nitrogen or argon minimizes oxidation .

-

Cryogenic Grinding : Reduces particle size of plant material without generating heat, preserving hyperforin integrity .

-

Green Solvent Alternatives : Ethyl lactate and cyclopentyl methyl ether show promise as low-toxicity substitutes for ethyl acetate .

Optimization of amine-to-hyperforin molar ratios (1.2:1) enhances salt formation efficiency, achieving >95% conversion rates .

Chemical Reactions Analysis

Degradation via Oxidation and Furan Formation

Hyperforin DCHA undergoes oxidative degradation, primarily due to the enolized β-diketone moiety and the nucleophilic C8 position. Key pathways include:

-

Furan derivative formation : Mutual oxidative interaction between the enol group and prenyl chains generates furan rings, irreversibly blocking the 7-hydroxy group . This reaction is accelerated by light and oxygen exposure.

-

C8 oxidation : Electrophilic oxygen addition at C8 leads to hemiacetal species, as seen in compound 3 (Table 1) .

Table 1: Anti-angiogenic activity of hyperforin derivatives

| Compound | Modification | IC₅₀ (µM) | MIC (µM) |

|---|---|---|---|

| 1 (DCHA) | Parent compound | 2.1 ± 0.7 | 0.5 |

| 2 | Furan derivative | 12.4 ± 1.5* | 10.0 |

| 3 | Hemiacetal at C8 | 12.4 ± 3.1* | 5.0 |

| 8 | Reduced prenyl chains | 1.7 ± 0.1 | 0.5 |

*Significantly less active than this compound (p < 0.05).

Tautomerization of the β-Diketone System

The enolizable β-diketone exists predominantly as a 7-hydroxy, 9-keto tautomer stabilized by intramolecular hydrogen bonding (Fig. 1a–f) . This tautomerization is pH-dependent and influences protonophoric activity:

-

At neutral pH (7.2), this compound mediates proton conductance across lipid bilayers, acting as a protonophore .

-

Acidic or alkaline conditions shift the equilibrium, altering current amplitudes and reversal potentials in electrophysiological assays .

Reduction Reactions

Selective hydrogenation of this compound produces derivatives with modified bioactivity:

-

Tetrahydrohyperforin : Partial reduction of prenyl side chains retains anti-angiogenic potency (IC₅₀ = 1.7 µM) .

-

Octahydrohyperforin : Full saturation of prenyl groups reduces activity (IC₅₀ = 8.0 µM) .

Esterification and Stability Enhancement

Esterification of the 7-hydroxy group improves stability:

-

Hyperforin acetate : Acetylation prevents oxidative degradation while maintaining partial activity .

-

Hyperforin trimethoxybenzoate (TMB) : Bulkier esters further stabilize the molecule but reduce solubility .

pH-Dependent Protonophoric Activity

This compound facilitates proton transport across membranes depending on pH gradients:

-

At −80 mV holding potential, intracellular acidification occurs due to H⁺ influx .

-

This reversible proton transport underpins its inhibition of neurotransmitter uptake in neuronal cells .

Isomerization in Solution

LC-MS analyses reveal constitutional isomers of this compound in extracts, including:

-

Furohyperforin isomers : Formed via cyclization (m/z 551.37436, C₃₅H₅₁O₅) .

-

Linolenic acid isomers : Co-eluting artifacts from lipid-rich matrices (m/z 277.2169) .

Stability Under Storage Conditions

This compound exhibits remarkable stability compared to the free acid:

Scientific Research Applications

Antitumor Activity

Hyperforin DCHA has demonstrated significant antitumor properties across various cancer cell lines. Research indicates that it triggers apoptosis in both murine and human tumor cells, with notable sensitivity observed in cell lines such as B16-LU8 and HT-1080. The compound inhibits matrix metalloproteinases, thereby reducing tumor invasion and metastasis .

Case Study: Cancer Cell Lines

| Cell Line | Sensitivity to this compound | IC50 (μM) |

|---|---|---|

| B16-LU8 | High | 9 |

| HT-1080 | Moderate | 12 |

| C-26 | High | 8 |

Antiangiogenic Effects

This compound exhibits antiangiogenic activity, which is crucial for inhibiting tumor growth by preventing the formation of new blood vessels. Studies have shown that it affects endothelial cell behavior, including migration and tube formation assays on Matrigel .

Neurological Effects

The compound has been studied for its potential antidepressant and anxiolytic effects. This compound acts as a reuptake inhibitor for various neurotransmitters, including serotonin, norepinephrine, and dopamine, by activating transient receptor potential ion channel TRPC6 . This mechanism underlies its therapeutic potential in treating mood disorders.

Clinical Insights

A study demonstrated that administration of this compound significantly reduced immobility in animal models subjected to chronic unpredictable mild stress, indicating its potential as an antidepressant .

Hepatic Enzyme Induction

This compound has been shown to induce cytochrome P450 enzymes, particularly CYP3A4, which plays a critical role in drug metabolism. This induction may influence the pharmacokinetics of co-administered drugs, warranting caution in clinical settings .

Findings from Animal Studies

- Administration of this compound led to a 1.8-fold increase in hepatic erythromycin-N-demethylase activity within four days of treatment.

- The compound's effects are similar to those observed with whole St. John’s Wort extracts.

Anti-inflammatory Properties

Recent studies indicate that this compound can inhibit pro-inflammatory cytokine release, specifically interleukin-6 (IL-6), in response to lipopolysaccharide stimulation . This suggests a potential application in managing inflammatory conditions.

In Vitro Results

| Treatment Condition | IL-6 Release Inhibition (%) |

|---|---|

| This compound (≥ 13 µM) | 70% |

| Control (No Treatment) | 0% |

Mechanism of Action

Hyperforin dicyclohexylammonium salt exerts its effects primarily through the activation of TRPC6 channels. This activation leads to an increase in intracellular calcium levels, which in turn modulates various cellular functions. Hyperforin also interacts with other molecular targets, including neurotransmitter receptors and ion channels, contributing to its antidepressant and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Derivatives

Sodium Hyperforin

- Structure : Sodium salt of hyperforin.

- Pharmacological Activity : Shares TRPC6 activation and neurotransmitter reuptake inhibition but exhibits lower stability compared to DCHA salts .

- Key Finding : Sodium hyperforin (10 mg/kg) achieves micromolar plasma concentrations in rats but is undetectable at lower doses, highlighting bioavailability challenges .

Tetrahydrohyperforin and Octahydrohyperforin

- Structure : Hydrogenated derivatives of hyperforin with saturated side chains .

- Pharmacological Activity :

- Key Finding : These derivatives retain antiangiogenic activity but lack comprehensive studies on BBB penetration or antidepressant efficacy .

Adhyperforin

Functionally Similar Compounds

Diacylphloroglucinol-Based TRPC6 Agonists

- Examples: Synthetic TRPC6 activators with acylated phloroglucinol cores .

- Comparison : Mimic hyperforin’s TRPC6 activation but lack the multi-target effects (e.g., PXR activation, neurotransmitter modulation) .

Classical Antidepressants (e.g., SSRIs)

- Examples : Citalopram, fluoxetine.

- Comparison: this compound inhibits serotonin reuptake noncompetitively by elevating intracellular Na⁺, unlike SSRIs that competitively block serotonin transporters .

Comparative Pharmacological Data

Table 1: Pharmacokinetic and Stability Comparison

Table 2: Efficacy in Experimental Models

Critical Analysis of Comparative Studies

- Stability Advantage : this compound’s stability surpasses free hyperforin and other salts, making it preferable for long-term storage and formulation .

- BBB Limitations : Despite plasma bioavailability, this compound’s inability to cross the BBB in detectable amounts questions its direct central nervous system (CNS) effects, suggesting peripheral mechanisms or synergistic actions with other H. perforatum constituents .

- Potency vs.

Q & A

Q. What is the primary molecular mechanism of Hyperforin DCHA, and how is it experimentally validated?

this compound acts as a potent activator of transient receptor potential canonical 6 (TRPC6) channels, modulating intracellular Ca²⁺ levels. Experimental validation typically involves patch-clamp electrophysiology to measure TRPC6-dependent ion currents and calcium imaging in TRPC6-transfected HEK293 cells or endothelial cells . Dose-response curves and competitive inhibition assays with TRPC6-specific antagonists (e.g., SAR7334) are used to confirm specificity.

Q. What standard assays are used to evaluate the biological potency of this compound in vitro?

Key assays include:

- Cell viability assays (e.g., MTT or resazurin-based) to determine IC₅₀ values in cancer cell lines (e.g., MDA-MB231: IC₅₀ = 5 ± 0 μM; NIH-3T3: IC₅₀ = 15 ± 0 μM) .

- Angiogenesis inhibition studies using endothelial tube formation assays or chorioallantoic membrane (CAM) models .

- TRPC6 activation assays via calcium flux measurements using fluorescent indicators (e.g., Fluo-4) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

this compound is classified as a GHS05 corrosive substance (skin corrosion 1B, H314; severe eye damage, H318) and GHS09 environmental hazard (acute aquatic toxicity, H400). Researchers must use PPE (gloves, goggles), work in a fume hood, and dispose of waste via approved hazardous chemical protocols. Emergency procedures should include immediate rinsing with water and consultation with safety data sheets .

Q. How is this compound structurally characterized, and what analytical methods are essential for purity assessment?

Structural characterization employs:

Q. What pharmacological activities of this compound are most relevant to preclinical research?

this compound exhibits:

- Antidepressant effects via TRPC6-mediated synaptic plasticity modulation.

- Anticancer activity through angiogenesis inhibition (IC₅₀ = 5 μM in MDA-MB231 cells).

- Anti-inflammatory properties by suppressing IL-17α secretion in γδ T cells .

Advanced Research Questions

Q. How can researchers design experiments to address conflicting data on this compound’s cytotoxicity across cell lines?

Contradictory results (e.g., IC₅₀ variability in NIH-3T3 vs. MDA-MB231 cells ) may arise from differences in TRPC6 expression levels, cell cycle status, or culture conditions. A robust approach includes:

- Cell line authentication (STR profiling) and TRPC6 expression quantification (qRT-PCR/Western blot).

- Standardized protocols for serum starvation, passage number, and drug exposure duration.

- Multi-parametric assays (e.g., apoptosis markers, ROS detection) to differentiate cytostatic vs. cytotoxic effects .

Q. What strategies optimize this compound’s metabolic stability for in vivo studies?

Hyperforin’s instability in aqueous solutions can be mitigated by:

Q. How should researchers investigate this compound’s synergistic effects with other therapeutics?

Use combination index (CI) analysis via the Chou-Talalay method:

Q. What experimental controls are critical for validating TRPC6-specific effects of this compound?

Essential controls include:

Q. How can researchers reconcile discrepancies in reported IC₅₀ values for this compound across studies?

Variability may stem from assay conditions (e.g., serum concentration, incubation time). Solutions include:

Q. What are the best practices for reporting this compound’s bioactivity in compliance with NIH guidelines?

Follow the ARRIVE 2.0 guidelines for preclinical studies:

Q. How can computational methods enhance this compound’s target identification and mechanism elucidation?

Use molecular docking (AutoDock Vina) to predict TRPC6 binding sites and MD simulations (GROMACS) to study conformational dynamics. Validate predictions with alanine-scanning mutagenesis of TRPC6 domains .

Q. What ethical considerations apply to in vivo studies of this compound?

Adhere to IACUC protocols for animal welfare:

- Dose justification based on preliminary toxicity data.

- Humane endpoints (e.g., tumor size limits in xenograft models).

- 3Rs principle (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.